
(4-((4-(Diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dodecyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((4-(Diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dodecyl sulphate: is a complex organic compound with a unique structure that combines aromatic and aliphatic elements. This compound is known for its vibrant color and is often used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-((4-(Diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dodecyl sulphate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of diethylamine with 4-bromoaniline to form 4-(diethylamino)aniline. This intermediate is then reacted with 4-(ethylamino)-1-naphthaldehyde under specific conditions to form the desired product. The final step involves the addition of dodecyl sulphate to form the complete compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aromatic rings in the compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones, while reduction may yield amines.
科学研究应用
Chemistry: The compound is used as a dye in various chemical reactions, providing a visual indicator of reaction progress.
Biology: In biological research, the compound can be used as a staining agent to visualize cellular components under a microscope.
Medicine: The compound’s unique structure allows it to interact with specific biological targets, making it useful in drug development and diagnostic applications.
Industry: In the industrial sector, the compound is used in the production of colored materials, including textiles and plastics.
作用机制
The mechanism of action of (4-((4-(Diethylamino)phenyl)(4-(ethylamino)-1-naphthyl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium dodecyl sulphate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
属性
CAS 编号 |
83732-77-8 |
|---|---|
分子式 |
C33H40N3.C12H25O4S C45H65N3O4S |
分子量 |
744.1 g/mol |
IUPAC 名称 |
[4-[bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;dodecyl sulfate |
InChI |
InChI=1S/C33H39N3.C12H26O4S/c1-6-34-32-24-23-31(29-13-11-12-14-30(29)32)33(25-15-19-27(20-16-25)35(7-2)8-3)26-17-21-28(22-18-26)36(9-4)10-5;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h11-24H,6-10H2,1-5H3;2-12H2,1H3,(H,13,14,15) |
InChI 键 |
IWKYWDDURGLVRS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C14 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


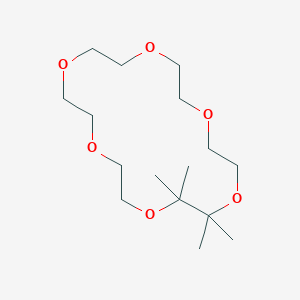
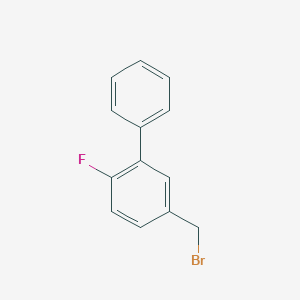
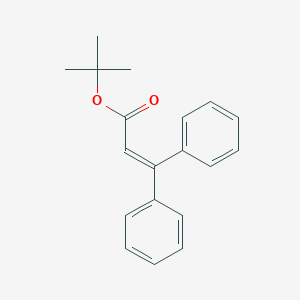
![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
![1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14407850.png)

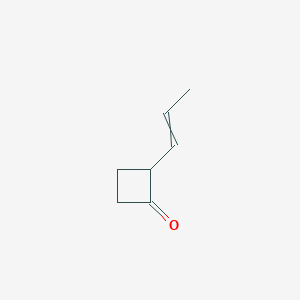


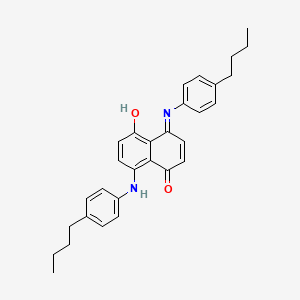
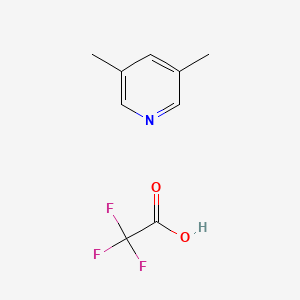
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
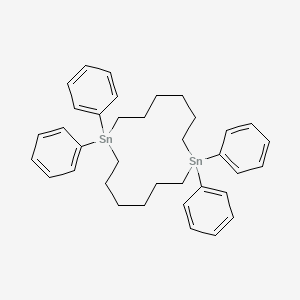
![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)
